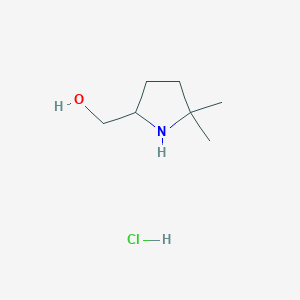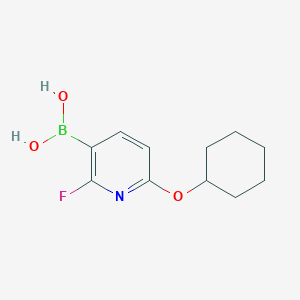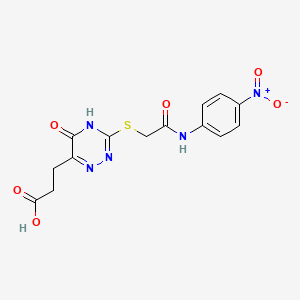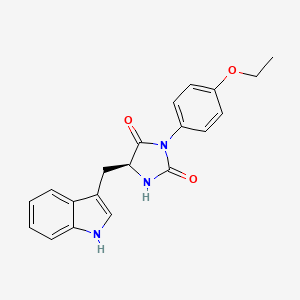![molecular formula C24H21Cl2N3O3S B2735042 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 865655-38-5](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21Cl2N3O3S and its molecular weight is 502.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- The study of reactions involving similar pyrimidine derivatives underlines the versatility of these compounds in organic synthesis. For instance, reactions of dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines under different conditions have been explored, yielding a range of products including pyrimidines and acetoacetamides, showcasing the reactivity and potential for functionalization of similar compounds (Kinoshita et al., 1989).
Medicinal Chemistry and Biological Activity
- The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents reveal the potential bioactivity of structurally related compounds. This research emphasizes the importance of structural motifs present in the query compound for developing new antimicrobial agents (Hossan et al., 2012).
Radiolabeling and Imaging Applications
- Compounds within the pyrimidine family have been utilized in the development of selective radioligands for imaging, such as in the radiosynthesis of [18F]PBR111 for imaging the translocator protein with PET. This underscores the application of pyrimidine derivatives in diagnostic imaging and the potential for compounds like the one to be adapted for similar purposes (Dollé et al., 2008).
Material Science and Polymer Research
- The formation of polymeric coordination complexes from reactions involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to pyrimidine and piperidone derivatives, illustrates the potential of pyrimidine compounds in material science, specifically in creating novel coordination polymers with unique properties (Klimova et al., 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid with N-(4-ethylphenyl)glycine methyl ester followed by the deprotection of the resulting methyl ester to yield the final product.", "Starting Materials": [ "3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid", "N-(4-ethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid (1.0 equiv) and N-(4-ethylphenyl)glycine methyl ester (1.2 equiv) in dry DMF.", "Step 2: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the protected amide intermediate.", "Step 5: Deprotect the methyl ester using LiOH in THF to yield the final product." ] } | |
CAS No. |
865655-38-5 |
Molecular Formula |
C24H21Cl2N3O3S |
Molecular Weight |
502.41 |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-4-15-5-7-16(8-6-15)27-20(30)12-28-23-21(13(2)14(3)33-23)22(31)29(24(28)32)17-9-10-18(25)19(26)11-17/h5-11H,4,12H2,1-3H3,(H,27,30) |
InChI Key |
GHNBVLYVAPRYSB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
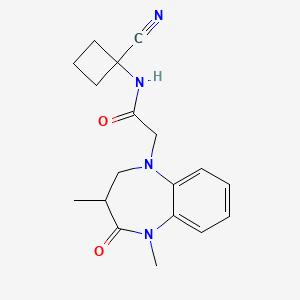
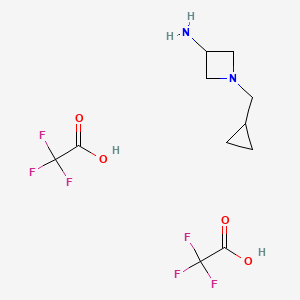
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2734963.png)
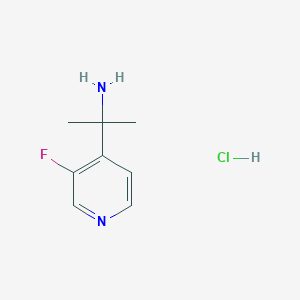
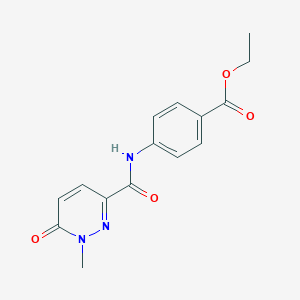
![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2734970.png)
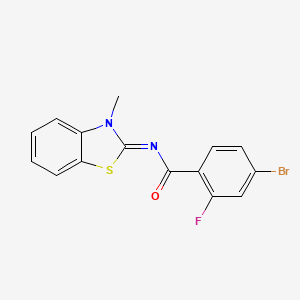

![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
